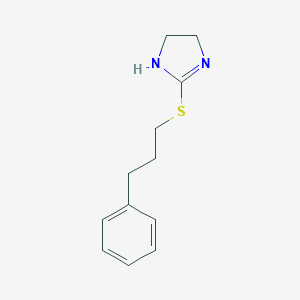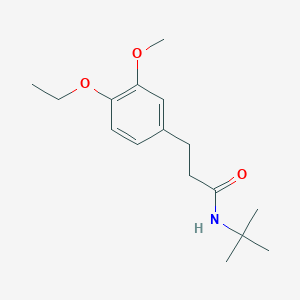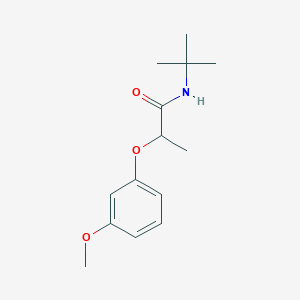![molecular formula C18H27N3O5S2 B241107 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various fields.
Mechanism Of Action
The exact mechanism of action of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and replication of bacteria, fungi, and viruses. Additionally, it has been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical And Physiological Effects
In addition to its antimicrobial and anti-inflammatory effects, 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress, which could be beneficial in the prevention of certain diseases. It has also been found to have a protective effect on the liver, potentially making it useful in the treatment of liver diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxic effects of this compound and to develop methods for mitigating its toxicity.
Synthesis Methods
The synthesis of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the reaction of 2-(1-pyrrolidinyl)ethylamine with 4,4-dimethyl-3-oxo-2-isothiazolidinylsulfonamide, followed by the addition of benzenesulfonyl chloride. This process results in the formation of a white crystalline solid that is highly soluble in water.
Scientific Research Applications
The potential applications of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
properties
Product Name |
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C18H27N3O5S2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C18H27N3O5S2/c1-14(20-10-4-5-11-20)12-19-28(25,26)16-8-6-15(7-9-16)21-17(22)18(2,3)13-27(21,23)24/h6-9,14,19H,4-5,10-13H2,1-3H3 |
InChI Key |
XQSKYOKDTRCXIY-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
